3-Bromo-4-fluoropyridin-2(1H)-one
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Overview
Description
3-Bromo-4-fluoropyridin-2(1H)-one: is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of 3-Bromo-4-fluoropyridin-2(1H)-one typically involves the bromination and fluorination of pyridine derivatives. For instance, starting with 2-hydroxypyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: Another method involves the cyclization of appropriate precursors under controlled conditions to form the desired pyridinone structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-fluoropyridin-2(1H)-one can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction: The compound can participate in oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives of the pyridinone ring.
Reduction Products: Reduced forms of the pyridinone ring or dehalogenated products.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Probes: Used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Agrochemicals: Explored for its potential use in the development of new agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
- 3-Bromo-4-chloropyridin-2(1H)-one
- 3-Bromo-4-methylpyridin-2(1H)-one
- 3-Bromo-4-nitropyridin-2(1H)-one
Comparison:
- 3-Bromo-4-fluoropyridin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chlorinated or methylated counterparts.
- The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
3-bromo-4-fluoro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOIZTRZNFZALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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